molecular formula C10H5BrN2S B429080 2-Bromothieno[2,3-c][1,5]naphthyridine

2-Bromothieno[2,3-c][1,5]naphthyridine

Cat. No.: B429080
M. Wt: 265.13g/mol
InChI Key: PEELDEPXRBFNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromothieno[2,3-c][1,5]naphthyridine is a halogenated heterocyclic compound characterized by a fused thiophene and 1,5-naphthyridine core, with a bromine atom at the 2-position. This structure serves as a versatile intermediate in medicinal chemistry due to the reactivity of the bromine substituent, which facilitates nucleophilic substitutions (e.g., with amines, alkoxides, or sulfur nucleophiles) . For instance, its reaction with thiourea yields 2-thioxo-1,2-dihydrothieno[2,3-c][1,5]naphthyridine, a precursor for further functionalization . The compound’s synthetic utility is enhanced by the electron-deficient nature of the naphthyridine ring, which stabilizes transition states during substitution reactions .

Properties

Molecular Formula

C10H5BrN2S

Molecular Weight

265.13g/mol

IUPAC Name

2-bromothieno[2,3-c][1,5]naphthyridine

InChI

InChI=1S/C10H5BrN2S/c11-9-2-1-7-10(13-9)6-3-4-14-8(6)5-12-7/h1-5H

InChI Key

PEELDEPXRBFNMC-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C3C=CSC3=CN=C21)Br

Canonical SMILES

C1=CC(=NC2=C3C=CSC3=CN=C21)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Data Tables

Table 1: Reactivity Comparison of Halogenated Naphthyridines
Compound Leaving Group Reaction Conditions Yield (%) Key Product Reference
This compound Br Thiourea, NaOH, RT 85 2-Thioxo derivative
2-Chlorobenzo[b][1,5]naphthyridine Cl p-Nitroaniline, 80°C 72 Aminated intermediate
2,8-Dibromo-1,5-naphthyridine Br Amines, Cs2CO3, 110°C 60–75 2,8-Diamino derivatives

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